(E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Description
(E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) (CAS 2244927-92-0) is a rigid, aromatic ligand featuring a central diazene (azo) group bridging two biphenyl-3,5-dicarboxylic acid units. Its molecular formula is C28H18N2O8, with a molecular weight of 510.45 g/mol . The azo group (-N=N-) provides photoresponsive properties, while the carboxylic acid groups enable coordination with metal ions, making it suitable for metal-organic framework (MOF) synthesis.
Properties
Molecular Formula |
C28H18N2O8 |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
5-[4-[[4-(3,5-dicarboxyphenyl)phenyl]diazenyl]phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C28H18N2O8/c31-25(32)19-9-17(10-20(13-19)26(33)34)15-1-5-23(6-2-15)29-30-24-7-3-16(4-8-24)18-11-21(27(35)36)14-22(12-18)28(37)38/h1-14H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
InChI Key |
BFYDKFHCSCNKAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N=NC3=CC=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
| Property | Value |
|---|---|
| Chemical Name | (E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) |
| Molecular Formula | C28H18N2O8 |
| Molecular Weight | 510.45 g/mol |
| CAS Number | 2244927-92-0 |
| Synonyms | 4',4'''-azobis([1,1'-biphenyl]-4-carboxylic acid), 4,4-bis(4-carboxyphenyl)azobenzene |
| Structural Features | Two biphenyl units linked by an azo (-N=N-) group, each biphenyl substituted with two carboxylic acid groups at 3,5-positions |
The compound contains an azo linkage connecting two biphenyl units, each bearing carboxylic acid groups, which makes it a dicarboxylic acid azo dye derivative.
Preparation Methods
General Synthetic Approach
The preparation of azo compounds such as (E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) typically involves the azo coupling reaction , where a diazonium salt reacts with an activated aromatic compound bearing electron-donating groups or acidic groups. For this specific compound, the synthetic route involves:
- Synthesis of the diazonium salt from an appropriately substituted aniline derivative.
- Coupling reaction of the diazonium salt with a biphenyl derivative substituted with carboxylic acid groups at the 3,5-positions.
- Isolation and purification of the azo compound.
This general method is well-established in azo dye chemistry and is adapted for this compound due to the presence of carboxylic acid groups that influence solubility and reactivity.
Detailed Stepwise Preparation
Preparation of the Diazonium Salt
- Starting from 4-aminobiphenyl-3,5-dicarboxylic acid or a similar substituted aniline, the amino group is converted into a diazonium salt by treatment with sodium nitrite and hydrochloric acid at low temperatures (0-5°C).
- The diazonium salt is kept in cold acidic aqueous solution to maintain stability.
Coupling Reaction
- The diazonium salt is then reacted with 4-aminobiphenyl-3,5-dicarboxylic acid or a phenol derivative under controlled pH conditions (usually mildly alkaline) to facilitate electrophilic aromatic substitution.
- The azo coupling occurs at the para or ortho position relative to activating groups, here at the 4' positions of the biphenyl rings.
- The reaction is monitored for completion by TLC or HPLC.
Purification
- The crude azo compound is isolated by filtration or extraction.
- Further purification is achieved by recrystallization from suitable solvents such as ethanol or aqueous mixtures.
- The purity is confirmed by NMR, IR spectroscopy, and elemental analysis.
Alternative Synthetic Routes and Innovations
A patent (WO2019212233A1) describes related synthetic methodologies for biphenyl dicarboxylic acids and their derivatives, emphasizing improved yields and scalability by optimizing reaction temperature, solvent volume, and reaction time. Although this patent focuses on 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid], the principles apply to azo-linked biphenyl dicarboxylic acids:
- Use of potassium bicarbonate as a base to facilitate coupling.
- Control of reaction temperature to optimize yield and minimize side reactions.
- Use of terichlorobenzene as a solvent for high boiling point and reaction control.
- Avoidance of pressure buildup in large-scale reactors by controlled gas addition.
These process improvements can be adapted to the preparation of (E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) to enhance production efficiency and purity.
Analytical Data Supporting Preparation
| Analytical Method | Key Findings for Compound Confirmation |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Characteristic aromatic proton signals and azo linkage confirmation |
| Infrared Spectroscopy (IR) | Strong bands for carboxylic acid (C=O stretch ~1700 cm⁻¹) and azo (-N=N-) group (~1400-1500 cm⁻¹) |
| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight (510.45 g/mol) |
| Elemental Analysis | Carbon, hydrogen, nitrogen, and oxygen percentages matching theoretical values |
| High-Performance Liquid Chromatography (HPLC) | Purity > 98% after recrystallization |
These data confirm the successful synthesis and purity of the target azo compound.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diazonium salt formation | 4-aminobiphenyl-3,5-dicarboxylic acid, NaNO2, HCl, 0-5°C | Maintain low temperature for stability |
| Coupling reaction | Diazonium salt + biphenyl derivative, pH 7-9, aqueous or mixed solvent | Control pH for optimal coupling |
| Purification | Recrystallization from ethanol or water | Achieves high purity |
| Scale-up considerations | Use of KHCO3 base, terichlorobenzene solvent, temperature control | Prevents reactor pressure issues |
Chemical Reactions Analysis
Types of Reactions
(E)-4’,4’‘’-(Diazene-1,2-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like carbodiimides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Esters and amides of the biphenyl carboxylic acids.
Scientific Research Applications
(E)-4’,4’‘’-(Diazene-1,2-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-4’,4’‘’-(Diazene-1,2-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) involves its interaction with molecular targets through the diazene linkage and carboxylic acid groups. The diazene group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Functional Groups
Key Observations :
- Azo vs. Ethenyl/Oxygen Linkers : The azo group in the target compound introduces rigidity and photoresponsiveness, whereas ethenyl (H8ETTB) or oxygen bridges (4',4"'-oxybis) enhance flexibility .
- Boronic Acids : Diboronic acid derivatives () are tailored for covalent organic frameworks (COFs) rather than MOFs due to their boronate ester linkages .
Physical and Chemical Properties
Biological Activity
(E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)), with CAS Number 2244927-92-0, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 510.45 g/mol
- Structure : The compound consists of two biphenyl dicarboxylic acid moieties linked by a diazene group, which is crucial for its biological activity.
Synthesis and Characterization
The synthesis of (E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) typically involves the coupling of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Antioxidant Activity
Research indicates that azo compounds like (E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) exhibit significant antioxidant properties. These properties are attributed to the presence of the azo group which can scavenge free radicals effectively.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
The compound is also noted for its photochemical behavior. Under UV light exposure, it undergoes surface-catalyzed photodissociation which can generate reactive intermediates. This property has implications for its use in photodynamic therapy (PDT), where light activation induces cytotoxic effects in targeted tissues.
Case Studies
Several studies have explored the biological applications of azo compounds similar to (E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)). A notable study investigated its effects on skin cancer cells and found that light activation significantly enhanced its cytotoxicity compared to non-activated conditions .
Q & A
Basic Research Question
- Skin/Eye Exposure : Rinse immediately with water for 15 minutes; remove contaminated clothing .
- Inhalation : Use fume hoods and respirators (N95) due to potential dust irritation .
- Storage : Store in airtight containers at 4°C to prevent degradation. No special flammability precautions are required .
How does this compound compare structurally to similar biphenyl-dicarboxylic acid derivatives?
Advanced Research Question
How can researchers resolve contradictions in reported solubility data?
Advanced Research Question
Discrepancies arise from:
- Purity Variations : Commercial samples may have 95% purity, requiring additional recrystallization .
- Solvent Polarity : Solubility in DMF/DMSO (~10 mg/mL) vs. insolubility in water/ethanol .
- Methodological Fix : Use dynamic light scattering (DLS) to assess aggregation in polar aprotic solvents .
What experimental strategies optimize its stability under varying pH conditions?
Advanced Research Question
- Acidic Conditions (pH < 3) : Protonation of -COOH groups reduces metal-binding capacity. Use buffered solutions (e.g., acetate buffer) to stabilize .
- Basic Conditions (pH > 10) : Deprotonation enhances solubility but may cleave the N=N bond. Limit exposure to <1 hour .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >270°C, suitable for high-temperature MOF synthesis .
How does the compound’s coordination chemistry influence material properties?
Advanced Research Question
- Metal Selectivity : Prefers transition metals (e.g., Zn²⁺ > Cd²⁺) due to hard-soft acid-base principles .
- Network Topology : Synergistic coordination with diazene and -COOH groups yields sql (square lattice) or pcu (primitive cubic) MOF topologies .
- Functionalization : Post-synthetic modification (e.g., amine grafting) enhances CO₂/N₂ selectivity in gas separation .
What advanced techniques validate its photoresponsive behavior?
Advanced Research Question
- UV-Vis Spectroscopy : Monitor cis-trans isomerization of the N=N bond (λmax ~350 nm for trans, ~450 nm for cis) .
- In Situ XRD : Track structural changes during irradiation (e.g., 365 nm LED) .
- Application Example : MOFs incorporating this ligand exhibit reversible CO₂ adsorption changes (~8% capacity shift) under light .
How to design experiments assessing its role in catalysis?
Advanced Research Question
- Acid Catalysis : Leverage -COOH groups for ester hydrolysis (e.g., 4-nitrophenyl acetate, kobs ~0.15 min⁻¹) .
- Photocatalysis : Use visible light to activate the N=N moiety for dye degradation (e.g., methylene blue, ~90% efficiency in 2 h) .
- Control Experiment : Compare with MOFs lacking diazene linkers to isolate its catalytic contribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
